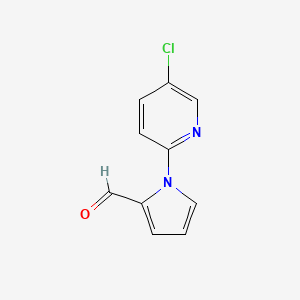

1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-chloropyridin-2-yl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-8-3-4-10(12-6-8)13-5-1-2-9(13)7-14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDJJBTYTZZQIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=NC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395363 | |

| Record name | 1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383136-40-1 | |

| Record name | 1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde structural formula

An In-depth Technical Guide to 1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The pyrrole-2-carboxaldehyde scaffold is a key structural motif found in numerous natural products and pharmacologically active molecules.[1][2] This document details the structural and physicochemical properties of the title compound, presents a validated synthetic methodology centered on the Vilsmeier-Haack reaction, outlines protocols for its structural characterization, and discusses its potential as a versatile building block in modern drug discovery. The synthesis and application are contextualized with field-proven insights to provide a self-validating framework for researchers.

Introduction & Compound Profile

The Pyrrole-2-Carbaldehyde Scaffold

The pyrrole ring is a foundational five-membered aromatic heterocycle that constitutes the core of many biologically vital molecules, including heme and chlorophyll. When functionalized with a carbaldehyde group at the C2 position, it becomes a pyrrole-2-carboxaldehyde, a highly versatile intermediate.[3] This scaffold is prevalent in natural products isolated from diverse sources like fungi and plants and exhibits a wide range of physiological activities.[2] Its chemical reactivity, particularly the aldehyde's capacity for derivatization into imines, amines, and other functional groups, makes it an invaluable starting point for constructing complex molecular architectures. Derivatives of this scaffold have been explored for various therapeutic applications, including antimycobacterial and anticancer agents, highlighting its privileged status in medicinal chemistry.[4][5][6]

Structural Formula and Physicochemical Properties

This compound (CAS No: 383136-40-1) is a bifunctional molecule featuring a pyrrole-2-carbaldehyde core N-substituted with a 5-chloropyridine ring. This specific substitution pattern marries the electron-rich pyrrole system with the electron-deficient, halogenated pyridine ring, creating a unique electronic and steric profile that can be exploited for targeted molecular interactions.

Structural Formula:

(A 2D representation of the chemical structure)

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 383136-40-1 | |

| Molecular Formula | C₁₀H₇ClN₂O | |

| Molecular Weight | 206.63 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| InChI Key | APDJJBTYTZZQIT-UHFFFAOYSA-N |

| Storage Temperature | -20°C | |

Retrosynthetic Analysis and Synthesis Strategy

Conceptual Design

The synthesis of this compound is logically approached by a two-step strategy. The primary disconnection is at the formyl group, identifying the Vilsmeier-Haack reaction as the ideal method for its introduction onto the pre-formed N-substituted pyrrole ring. A second disconnection at the N-C bond between the two heterocyclic rings points to a precursor, 1-(5-chloropyridin-2-yl)-1H-pyrrole, which can be synthesized via a nucleophilic substitution or coupling reaction.

The Vilsmeier-Haack Reaction: A Cornerstone of Pyrrole Formylation

The Vilsmeier-Haack reaction is the premier method for formylating electron-rich aromatic and heteroaromatic compounds.[7][8] The reaction employs a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[9]

The causality for selecting this reaction is its high regioselectivity. For N-substituted pyrroles, electrophilic substitution occurs preferentially at the electron-rich α-position (C2), as the nitrogen atom can effectively stabilize the cationic intermediate (the sigma complex).[9] This intrinsic electronic preference ensures the desired 2-formyl isomer is the major product, minimizing complex purification challenges.[10]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from commercially available starting materials to the final target compound.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative synthesis based on established chemical principles. All laboratory work should be conducted by trained personnel with appropriate safety precautions.

Step 1: Synthesis of 1-(5-chloropyridin-2-yl)-1H-pyrrole

This procedure is adapted from the Clauson-Kaas reaction, a standard method for pyrrole synthesis.

-

Reagent Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-5-chloropyridine (1.0 eq) and glacial acetic acid (5-10 volumes).

-

Addition: While stirring, add 2,5-dimethoxytetrahydrofuran (1.05 eq) to the mixture.

-

Reaction: Heat the mixture to reflux (approx. 118°C) and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it carefully into a beaker of ice water.

-

Neutralization: Neutralize the acidic solution by slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to yield the pure intermediate.

Step 2: Formylation via Vilsmeier-Haack Reaction

This protocol is based on the general procedure for pyrrole formylation.[11]

-

Vilsmeier Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (DMF, 3.0 eq) in an ice bath (0°C). Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, ensuring the internal temperature does not exceed 10°C. Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

-

Substrate Addition: Dissolve the intermediate, 1-(5-chloropyridin-2-yl)-1H-pyrrole (1.0 eq), in an anhydrous solvent like 1,2-dichloroethane or DMF and add it dropwise to the cold Vilsmeier reagent.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80°C for 1-3 hours. Monitor the reaction by TLC.

-

Hydrolysis: Cool the reaction mixture in an ice bath and quench by slowly adding a cold aqueous solution of sodium acetate or sodium hydroxide. This step hydrolyzes the intermediate iminium salt to the final aldehyde.

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain this compound.

Structural Elucidation and Characterization

Structural confirmation is a self-validating step of any synthesis. The identity and purity of the final compound must be confirmed using a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR | - Aldehyde Proton (-CHO): A singlet at ~9.5-9.8 ppm.[12] - Pyrrole Protons: Three distinct signals in the aromatic region (~6.2-7.5 ppm), likely appearing as doublets or triplets depending on coupling.[12] - Pyridine Protons: Three signals in the aromatic region (~7.5-8.5 ppm). |

| ¹³C NMR | - Aldehyde Carbonyl (C=O): A signal in the downfield region, ~178-185 ppm. - Aromatic Carbons: Multiple signals between ~110-155 ppm corresponding to the carbons of the pyrrole and pyridine rings. |

| FT-IR (cm⁻¹) | - C=O Stretch (Aldehyde): A strong, sharp absorption band around 1660-1680 cm⁻¹.[13] - C-H Stretch (Aromatic): Signals above 3000 cm⁻¹. - C=C/C=N Stretch: Multiple bands in the 1400-1600 cm⁻¹ region. - C-Cl Stretch: A signal in the fingerprint region, typically 600-800 cm⁻¹. |

| Mass Spec (MS) | - Molecular Ion Peak [M]⁺: A peak corresponding to the molecular weight (206.63). - Isotope Peak [M+2]⁺: A significant peak at ~M+2 with about one-third the intensity of the [M]⁺ peak, characteristic of a single chlorine atom. |

Applications in Drug Discovery and Development

A Versatile Chemical Scaffold

This compound is not typically an end-product but rather a high-value intermediate. Its utility lies in the orthogonal reactivity of its functional groups:

-

The Aldehyde: Serves as a handle for reductive amination, Wittig reactions, and condensation reactions to build molecular complexity.

-

The Pyrrole Ring: Can undergo further electrophilic substitution if desired, although it is less reactive than the parent pyrrole.

-

The Chloropyridine Ring: The chlorine atom can be displaced via nucleophilic aromatic substitution (SₙAr) or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents.

Potential Biological Targets

While specific data for the title compound is limited in public literature, derivatives of the pyrrole-2-carboxamide and carbohydrazide scaffold have shown potent activity against Mycobacterium tuberculosis.[4][6] They have been identified as inhibitors of key enzymes in the bacterial fatty acid synthesis pathway, such as Enoyl-Acyl Carrier Protein Reductase (InhA) and the mycolic acid transporter MmpL3.[4][6] The structural features of this compound make it an excellent starting point for synthesizing libraries of compounds to be screened against these and other therapeutic targets.

Logic Diagram for Scaffold-Based Drug Discovery

The following diagram outlines the logical progression of using this compound as a scaffold in a drug discovery program.

Caption: Workflow for utilizing the title compound in a scaffold-based drug discovery pipeline.

Conclusion

This compound is a strategically designed chemical entity with significant potential for applications in pharmaceutical research and development. Its synthesis is achievable through robust and well-documented chemical transformations, primarily the Vilsmeier-Haack reaction. The presence of multiple, orthogonally reactive functional groups provides a rich platform for the generation of diverse chemical libraries. As the search for novel therapeutics continues, such versatile and accessible building blocks are indispensable tools for medicinal chemists aiming to develop the next generation of targeted therapies.

References

- Synlett. (n.d.). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier– Haack Formylation of Pyrroles with Sterically Crowded.

- Journal of the Chemical Society C: Organic. (n.d.). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. RSC Publishing.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- Rajput, et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- Organic & Biomolecular Chemistry. (n.d.). Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B. RSC Publishing.

- ChemicalBook. (n.d.). Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum.

- MDPI. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.

- PubChem. (n.d.). Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Pyrrole-2-carboxaldehyde | 1003-29-8.

- VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives.

- Matrix Fine Chemicals. (n.d.). 1H-PYRROLE-2-CARBALDEHYDE | CAS 1003-29-8.

- Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde.

- RJPT. (n.d.). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives.

- PubMed. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.

- PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis.

- NIST WebBook. (n.d.). 1H-Pyrrole-2-carboxaldehyde.

- Sigma-Aldrich. (n.d.). This compound | 383136-40-1.

Sources

- 1. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities [mdpi.com]

- 2. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. vlifesciences.com [vlifesciences.com]

- 5. rjptonline.org [rjptonline.org]

- 6. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum [chemicalbook.com]

- 13. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]

1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde CAS number

An In-depth Technical Guide to 1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde

Introduction

This compound is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. Its structure, which incorporates both a pyrrole-2-carbaldehyde moiety and a 5-chloropyridine ring, presents a versatile scaffold for the synthesis of more complex molecules. The pyrrole ring is a common feature in numerous biologically active natural products and synthetic drugs, while the chlorinated pyridine ring offers a site for further chemical modification, such as cross-coupling reactions, enabling the exploration of a diverse chemical space.[1] This guide provides a comprehensive overview of its synthesis, properties, and applications for researchers and professionals in drug development. The registered CAS number for this compound is 383136-40-1 .[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 383136-40-1 | [2][3] |

| Molecular Formula | C₁₀H₇ClN₂O | [2] |

| Molecular Weight | 206.63 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | ≥95% | [2] |

| Storage Temperature | -20°C | [2] |

| InChI Key | APDJJBTYTZZQIT-UHFFFAOYSA-N | [2] |

| SMILES | O=Cc1cccc(n1)c2ccc(Cl)cn2 | [2] |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through an N-arylation reaction, a common strategy for forming C-N bonds. A prevalent method is the Ullmann condensation or a related copper-catalyzed coupling reaction. This approach involves the reaction of pyrrole-2-carbaldehyde with a suitable aryl halide, in this case, a dichloropyridine derivative.

General Synthetic Workflow

The logical flow for the synthesis involves the coupling of the pyrrole nitrogen with the chlorinated pyridine ring. The choice of reagents and conditions is critical for achieving a high yield and purity.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis.

-

Reaction Setup : To a dry reaction vessel equipped with a magnetic stirrer and reflux condenser, add pyrrole-2-carbaldehyde (1.0 eq), 2,5-dichloropyridine (1.1 eq), Copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition : Add anhydrous N,N-Dimethylformamide (DMF) to the vessel to achieve a suitable concentration.

-

Reaction Execution : Heat the reaction mixture to 120-140°C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup : After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification : Concentrate the dried organic solution under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure this compound.

Causality Behind Experimental Choices:

-

Catalyst : Copper(I) iodide is a common and effective catalyst for Ullmann-type C-N coupling reactions.

-

Base : Potassium carbonate (K₂CO₃) acts as a base to deprotonate the pyrrole nitrogen, forming the nucleophilic pyrrolide anion required for the reaction.

-

Solvent : DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction at elevated temperatures.

Applications in Drug Discovery

The title compound is a valuable building block in drug discovery, primarily serving as a versatile intermediate for creating libraries of novel compounds.[4] The aldehyde functional group is readily derivatized, while the chloro-substituent on the pyridine ring can be modified through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), allowing for the systematic exploration of structure-activity relationships (SAR).

The pyrrole-aldehyde core is found in molecules with a wide range of biological activities.[5] This scaffold can be elaborated to target various classes of proteins, including kinases, proteases, and G-protein coupled receptors.

References

- PubChem. Pyrrole-2-carboxaldehyde.

- NIST. 1H-Pyrrole-2-carboxaldehyde. National Institute of Standards and Technology. [Link]

- Organic Syntheses. Pyrrole-2-carboxaldehyde. [Link]

- PubChem. 5-chloro-1H-pyrrole-2-carbaldehyde.

- Matrix Fine Chemicals. 1H-PYRROLE-2-CARBALDEHYDE. [Link]

- AMEIBO. This compound. [Link]

- PMC. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.

- ResearchGate. Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. [Link]

- MDPI.

- PubChem. 1-Methyl-1H-pyrrole-2-carbaldehyde.

- MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

- NIH. Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity.

- MDPI.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 383136-40-1 [sigmaaldrich.com]

- 3. This compound - CAS:383136-40-1 - 阿镁生物 [amaybio.com]

- 4. Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the precise characterization of novel heterocyclic compounds is paramount. 1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde stands as a significant scaffold, a building block with latent potential in the synthesis of pharmacologically active agents and functional materials. Its unique electronic and steric properties, arising from the juxtaposition of a chloropyridine ring and a pyrrole-2-carbaldehyde moiety, demand a thorough and nuanced understanding of its physicochemical profile. This guide is crafted to provide an in-depth, technically robust exploration of this compound, moving beyond a simple data sheet to offer a holistic view rooted in experimental causality and analytical rigor. Our objective is to equip researchers with the foundational knowledge and practical methodologies necessary to confidently utilize this molecule in their discovery and development pipelines. The principles of physicochemical characterization are foundational in drug discovery, influencing everything from absorption and distribution to efficacy and safety.[1][2][3][4]

Molecular Structure and Core Physicochemical Parameters

The foundational step in characterizing any chemical entity is to establish its fundamental properties. These parameters govern its behavior in both chemical reactions and biological systems, forming the basis for rational drug design and development.[5]

Structural and Molecular Data

The molecule, with the unambiguous IUPAC name this compound, possesses a defined connectivity that dictates its reactivity and intermolecular interactions.

Table 1: Core Molecular Identifiers and Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClN₂O | Not explicitly cited |

| Molecular Weight | 206.63 g/mol | Not explicitly cited |

| CAS Number | 383136-40-1 | |

| Canonical SMILES | O=Cc1cccn1-c2ccc(Cl)cn2 | Not explicitly cited |

| InChI Key | APDJJBTYTZZQIT-UHFFFAOYSA-N |

Rationale: The molecular formula and weight are critical for stoichiometric calculations in synthesis and for mass spectrometry analysis. The CAS number provides a universal, unambiguous identifier for this specific chemical substance, crucial for database searching and regulatory compliance. SMILES and InChI strings offer machine-readable representations of the structure, essential for cheminformatics and computational modeling.

Predicted and Experimental Physicochemical Properties

A combination of computational prediction and experimental verification provides a comprehensive profile of a molecule's behavior.

Table 2: Key Physicochemical Data

| Property | Value | Methodology/Source |

| Physical Form | Solid | Experimental |

| Melting Point | Not Available | Not Available |

| Boiling Point | Not Available | Not Available |

| LogP (o/w) | Not Available | Not Available |

| pKa | Not Available | Not Available |

| Storage Temperature | -20°C | Recommended |

Analytical Characterization Workflow

A robust analytical workflow is non-negotiable for confirming the identity, purity, and structure of the target compound. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system to ensure material quality.

Workflow Overview

The logical flow from synthesis to confirmation ensures that the material used in subsequent experiments is of known quality. This process is essential for the reproducibility of scientific results.

Caption: Analytical workflow for identity and purity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.

-

¹H NMR (Proton NMR): This experiment reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, one would expect distinct signals for the aldehyde proton (highly deshielded, ~9-10 ppm), and separate aromatic regions for the three pyrrole protons and the three pyridine protons. Spin-spin coupling patterns (splitting) would confirm their relative positions.

-

¹³C NMR (Carbon NMR): This technique identifies all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the aldehyde (~180-190 ppm) and the ten distinct aromatic carbons of the pyrrole and chloropyridine rings.

Experimental Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the compound. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution; gentle vortexing may be applied.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition (¹H): Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Acquisition (¹³C): Acquire a proton-decoupled carbon spectrum. This experiment requires more scans (e.g., 1024 or more) and a longer relaxation delay due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Causality: The choice of deuterated solvent is critical; it must dissolve the compound without contributing obscuring signals in the proton spectrum. Higher field strength (e.g., 400 MHz vs. 60 MHz) provides better signal dispersion and resolution, which is essential for unambiguously assigning the closely spaced aromatic proton signals in this molecule.

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, confirming its elemental composition. Chromatographic methods coupled with MS, such as LC-MS and GC-MS, are powerful tools for analyzing heterocyclic compounds.[6][7]

-

Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, which is likely to protonate on the pyridine nitrogen to form [M+H]⁺.

-

Expected Result: High-Resolution Mass Spectrometry (HRMS) should yield a measured mass for the [M+H]⁺ ion that corresponds to the calculated exact mass of C₁₀H₈ClN₂O⁺. The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) would provide definitive confirmation of its presence.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.

-

Expected Absorptions:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1660-1680 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands may be observed around 2850 cm⁻¹ and 2750 cm⁻¹.

-

C=C and C=N Stretches (Aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretch: A band typically found in the 1000-1100 cm⁻¹ region.

-

Solubility and Stability Assessment

Understanding a compound's solubility and stability is critical for its application, from reaction setup to formulation for biological assays. These properties are crucial for determining a compound's potential as a lead candidate.[5]

Solubility Profiling

A systematic approach is required to determine the solubility in a range of relevant solvents.

Experimental Protocol: Kinetic Solubility Assessment using Nephelometry

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a highly solubilizing solvent like DMSO (e.g., 10 mM).

-

Solvent Plate Preparation: In a 96-well plate, dispense the aqueous and organic solvents of interest (e.g., water, phosphate-buffered saline (PBS), ethanol, acetonitrile).

-

Dispensing: Use an acoustic dispenser or robotic liquid handler to transfer small volumes of the DMSO stock into the solvent wells, creating a range of concentrations.

-

Measurement: Immediately after dispensing, measure the turbidity (nephelometry) of each well using a plate reader. Allow the plate to equilibrate (e.g., 2 hours at room temperature) and measure again.

-

Data Analysis: The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.

Trustworthiness: This automated, high-throughput method provides a self-validating system. By measuring turbidity immediately and after equilibration, one can distinguish between rapid precipitation and time-dependent solubility issues. The use of a DMSO stock standardizes the initial state of the compound before it encounters the test solvent.

Caption: Workflow for kinetic solubility profiling.

Chemical Stability

Assessing stability in relevant media (e.g., buffer at different pH values, oxidative conditions) is crucial for predicting shelf-life and behavior in experimental assays.

-

pH Stability: Incubate the compound in buffers of varying pH (e.g., pH 2, 7.4, 9) at a set temperature. Analyze the samples by HPLC or LC-MS at different time points (e.g., 0, 2, 8, 24 hours) to quantify the remaining parent compound.

-

Oxidative Stability: Treat the compound with a mild oxidizing agent (e.g., hydrogen peroxide) and monitor its degradation over time by HPLC.

Conclusion and Future Directions

This compound is a solid compound whose full physicochemical profile requires further experimental determination. Its structure can be unequivocally confirmed by a standard suite of analytical techniques including NMR, MS, and IR spectroscopy. The provided protocols for characterization, solubility, and stability assessment represent a robust framework for any researcher intending to work with this molecule. Future work should focus on obtaining experimental data for key drug-like properties, particularly LogP, pKa, and aqueous solubility. Elucidating its reactivity in synthetic transformations will be crucial to unlocking its full potential as a versatile building block in drug discovery and materials science.

References

- Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed. [Link]

- Characterization of Physicochemical Properties. Pace Analytical. [Link]

- Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. [Link]

- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

- N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliphatic Aldehydes.

- Analytical methods applied to the determination of heterocyclic arom

- Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. [Link]

Sources

- 1. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pacelabs.com [pacelabs.com]

- 3. fiveable.me [fiveable.me]

- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. langhuapharma.com [langhuapharma.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Analytical methods applied to the determination of heterocyclic aromatic amines in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde molecular weight

An In-Depth Technical Guide to 1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document details its core physicochemical properties, outlines a robust and plausible synthetic pathway with detailed experimental protocols, and explores its applications as a versatile building block for the synthesis of novel molecular entities. By integrating structural analysis, synthetic strategy, and functional utility, this guide serves as an essential resource for scientists leveraging this scaffold in the design and discovery of next-generation therapeutics.

Introduction to a Privileged Heterocyclic Scaffold

This compound is a bifunctional organic molecule that incorporates two key heterocyclic systems: a pyrrole-2-carbaldehyde and a 5-chloropyridine. This unique combination renders it a valuable intermediate in the synthesis of complex molecular architectures. The pyrrole ring is a fundamental component of numerous biologically active compounds, while the chloropyridine moiety offers a site for further chemical modification and can significantly influence the pharmacokinetic properties of a final compound.[1][2] The aldehyde group serves as a versatile chemical handle, enabling a wide array of subsequent transformations such as reductive aminations, condensations, and oxidations to build molecular diversity.

The strategic importance of this compound lies in its role as a scaffold for generating libraries of drug-like molecules. Pyrrole-based structures are known to exhibit a wide range of biological activities, including antitubercular and anticancer properties.[3][4] This guide provides the foundational knowledge required for researchers to effectively synthesize, characterize, and utilize this compound in their research endeavors.

Physicochemical and Structural Properties

The fundamental properties of this compound are critical for its handling, reaction setup, and analytical characterization. Key identifiers and properties are summarized below.

Core Data Summary

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonym(s) | 1-(5-chloro-2-pyridinyl)-1H-pyrrole-2-carbaldehyde | |

| CAS Number | 383136-40-1 | |

| Molecular Formula | C₁₀H₇ClN₂O | |

| Molecular Weight | 206.63 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage Conditions | -20°C, under inert atmosphere | |

| InChI Key | APDJJBTYTZZQIT-UHFFFAOYSA-N |

Chemical Structure

The molecule's structure is defined by a pyrrole ring N-substituted with a 5-chloropyridine ring at the 2-position, and a formyl (carbaldehyde) group at the 2-position of the pyrrole ring.

Caption: Structure of this compound.

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis commences with the preparation of the key intermediate, 1H-pyrrole-2-carbaldehyde, via the Vilsmeier-Haack reaction. This is followed by a modern cross-coupling reaction, such as the Buchwald-Hartwig amination, to couple the pyrrole nitrogen to the chloropyridine ring. This method is chosen for its high functional group tolerance and milder reaction conditions compared to classical methods like the Ullmann condensation.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 1H-Pyrrole-2-carbaldehyde via Vilsmeier-Haack Formylation This protocol is adapted from a robust and widely used procedure.[5] The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich heterocycles like pyrrole due to its efficiency and use of common laboratory reagents.

-

Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place 1.1 moles of dimethylformamide (DMF).

-

Vilsmeier Reagent Formation: Cool the flask in an ice bath. Slowly add 1.1 moles of phosphorus oxychloride (POCl₃) dropwise, maintaining the internal temperature between 10–20°C. An exothermic reaction forms the Vilsmeier reagent.

-

Pyrrole Addition: After addition is complete, remove the ice bath and stir for 15 minutes. Re-cool the flask and add 250 mL of ethylene dichloride. Once the temperature is below 5°C, add a solution of 1.0 mole of freshly distilled pyrrole in 250 mL of ethylene dichloride dropwise over 1 hour.

-

Reaction and Workup: Replace the ice bath with a heating mantle and reflux the mixture for 15 minutes. Cool the mixture and cautiously add a solution of 5.5 moles of sodium acetate trihydrate in ~1 L of water.

-

Extraction and Purification: Reflux the biphasic mixture for another 15 minutes with vigorous stirring. After cooling, separate the organic layer. Extract the aqueous phase with ether (3 x 150 mL). Combine the organic layers, wash with saturated sodium carbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or recrystallization to yield 1H-pyrrole-2-carbaldehyde.[5]

Step 2: Buchwald-Hartwig N-Arylation This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of 1H-pyrrole-2-carbaldehyde with an appropriate aryl halide. The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial for facilitating the reductive elimination step and achieving high yields.

-

Reaction Setup: To an oven-dried Schlenk flask, add 1H-pyrrole-2-carbaldehyde (1.0 eq), 2-bromo-5-chloropyridine (1.1 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and Xantphos (0.04 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed toluene via syringe.

-

Reaction: Heat the mixture to 100-110°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup and Purification: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove inorganic salts and the catalyst. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Isolation: Concentrate the organic solution under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

Structural Characterization

Confirmation of the final product's identity and purity is achieved through standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (singlet, δ ≈ 9.5-9.8 ppm), three pyrrole protons, and three protons on the chloropyridine ring, each with characteristic chemical shifts and coupling patterns.[6]

-

¹³C NMR: The carbon spectrum will confirm the presence of 10 unique carbon atoms, including the aldehyde carbonyl carbon (δ ≈ 180-185 ppm).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated mass, along with a characteristic isotopic pattern for the presence of one chlorine atom.

-

Infrared (IR) Spectroscopy: A strong absorption band around 1660-1680 cm⁻¹ is indicative of the aldehyde C=O stretch.[7]

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from the reactivity of its functional groups.

-

Scaffold for Library Synthesis: The aldehyde functional group is a gateway for numerous chemical transformations. It can be readily converted into amines (via reductive amination), alkenes (via Wittig or Horner-Wadsworth-Emmons reactions), alcohols (via reduction), or carboxylic acids (via oxidation). This allows for the rapid generation of a diverse library of related compounds for high-throughput screening.

-

Precursor to Biologically Active Molecules: Pyrrole-2-carbaldehyde derivatives have been used as starting materials for compounds investigated for their antitubercular activity, often targeting enzymes like enoyl-acyl carrier protein reductase (ENR).[3][8]

-

Fragment-Based Drug Design (FBDD): The compound itself represents a synthetically tractable fragment that can be used in FBDD campaigns. The individual pyrrole and chloropyridine rings are common motifs in known drugs, and their combination provides a unique starting point for fragment elaboration.

-

Modulation of Physicochemical Properties: The 5-chloropyridine moiety is a bioisostere for other aromatic systems and can be used to modulate properties such as lipophilicity, metabolic stability, and target-binding interactions. The chlorine atom can also serve as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) to further elaborate the molecular structure.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

-

Hazard Identification: While specific GHS data for this compound is limited, related structures like 5-chloropyridine-2-carboxaldehyde are classified as irritants and potential skin sensitizers. It is prudent to handle the compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handling: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: The compound should be stored at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Conclusion

This compound is a strategically important heterocyclic building block with significant potential in drug discovery and development. Its well-defined structure, accessible synthesis via modern catalytic methods, and the versatile reactivity of its aldehyde group make it an ideal starting point for creating novel and diverse chemical entities. This guide provides researchers with the necessary technical information and procedural insights to confidently incorporate this valuable intermediate into their synthetic and medicinal chemistry programs.

References

- Koca, M. et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5:3, 135-142.

- National Institute of Standards and Technology (NIST). (n.d.). 1H-Pyrrole-2-carboxaldehyde. NIST Chemistry WebBook.

- Silverstein, R. M., Ryskiewicz, E. E., & Willard, C. (1956). Pyrrole-2-carboxaldehyde. Organic Syntheses, 36, 74.

- ChemBK. (2024). 5-Chloropyridine-2-carbaldehyde.

- National Institute of Standards and Technology (NIST). (n.d.). 1H-Pyrrole-2-carboxaldehyde IR Spectrum. NIST Chemistry WebBook.

- National Institute of Standards and Technology (NIST). (n.d.). 1H-Pyrrole-2-carboxaldehyde UV/Visible spectrum. NIST Chemistry WebBook.

- National Institute of Standards and Technology (NIST). (n.d.). 1H-Pyrrole-2-carboxaldehyde Mass spectrum (electron ionization). NIST Chemistry WebBook.

- PubChem. (n.d.). Pyrrole-2-carboxaldehyde. National Center for Biotechnology Information.

- Mote, G. D. et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159.

- Csuk, R. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2631.

- Wang, C. et al. (2016). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Advanced Materials Research, 1132, 23-26.

- Matrix Fine Chemicals. (n.d.). 1H-PYRROLE-2-CARBALDEHYDE.

- Vitale, P. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4833.

- Dixit, S. R. et al. (2015). Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity. Letters in Drug Design & Discovery, 12(7), 553-563.

- Pharmaffiliates. (n.d.). The Role of 2-Chloropyridine-5-carbaldehyde in API Synthesis.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. vlifesciences.com [vlifesciences.com]

- 4. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgsyn.org [orgsyn.org]

- 6. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum [chemicalbook.com]

- 7. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]

- 8. Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde from Pyrrole

Abstract

This technical guide provides a comprehensive overview and detailed procedural analysis for the synthesis of 1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing from pyrrole. The initial step involves the N-arylation of pyrrole with a suitable 5-chloropyridine derivative, followed by a regioselective formylation of the resulting N-arylpyrrole intermediate. This guide delves into the mechanistic underpinnings of the selected reactions, offers detailed, step-by-step experimental protocols, and discusses the critical parameters influencing reaction outcomes. The target audience for this document includes researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction and Strategic Overview

The synthesis of functionalized N-arylpyrroles is a cornerstone of modern heterocyclic chemistry, as this scaffold is a prevalent motif in a wide array of biologically active molecules. The target molecule, this compound, combines the pyrrole and pyridine rings, both of which are known pharmacophores. The aldehyde functionality serves as a versatile handle for further molecular elaboration.

The synthetic strategy outlined herein is a logical and efficient two-step sequence starting from the readily available and inexpensive starting material, pyrrole.

Overall Synthetic Scheme:

Caption: Overall two-step synthesis of the target compound.

This guide will first explore the N-arylation of pyrrole, presenting two robust catalytic methods: the Ullmann condensation and the Buchwald-Hartwig amination. Subsequently, the guide will detail the Vilsmeier-Haack formylation of the N-arylpyrrole intermediate to yield the final product.

Step 1: N-Arylation of Pyrrole to Synthesize 1-(5-chloropyridin-2-yl)-1H-pyrrole

The crucial first step is the formation of the C-N bond between the pyrrole nitrogen and the C2 position of the 5-chloropyridine ring. Both copper- and palladium-catalyzed methods have proven effective for such transformations.

Method A: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classic and reliable method for the N-arylation of heterocycles.[1] This reaction typically involves a copper catalyst, a base, and an aryl halide. For this synthesis, 2-bromo-5-chloropyridine is the preferred coupling partner due to the higher reactivity of the C-Br bond compared to the C-Cl bond in copper-catalyzed reactions.

Reaction Scheme:

Caption: Ullmann condensation for N-arylation of pyrrole.

Mechanistic Insight: The reaction is believed to proceed via an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the pyrrolide anion and subsequent reductive elimination to furnish the N-arylated product and regenerate the Cu(I) catalyst. The choice of base is critical for the deprotonation of pyrrole to form the nucleophilic pyrrolide anion.

Method B: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern and often more versatile method for C-N bond formation.[2] It employs a palladium catalyst and a phosphine ligand. This method can be effective with either 2-bromo- or 2-chloro-5-chloropyridine, although bromo derivatives generally exhibit higher reactivity.

Reaction Scheme:

Caption: Buchwald-Hartwig amination for N-arylation of pyrrole.

Mechanistic Insight: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the pyrrolide anion, and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the catalytic cycle.

Recommended Protocol for N-Arylation (Buchwald-Hartwig Amination)

While both methods are viable, the Buchwald-Hartwig amination often offers milder reaction conditions and broader substrate scope. The following protocol is a robust starting point for the synthesis of 1-(5-chloropyridin-2-yl)-1H-pyrrole.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| Pyrrole | 67.09 | 12.0 | 1.2 |

| 2-Bromo-5-chloropyridine | 192.45 | 10.0 | 1.0 |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.1 | 0.01 |

| Xantphos | 578.68 | 0.3 | 0.03 |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 20.0 | 2.0 |

| Anhydrous Toluene | - | 50 mL | - |

Step-by-Step Procedure:

-

To an oven-dried Schlenk flask, add 2-bromo-5-chloropyridine (1.92 g, 10.0 mmol), cesium carbonate (6.52 g, 20.0 mmol), Pd₂(dba)₃ (91.6 mg, 0.1 mmol), and Xantphos (173.6 mg, 0.3 mmol).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene (50 mL) via syringe, followed by the addition of pyrrole (0.84 mL, 12.0 mmol).

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite®.

-

Wash the filtrate with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(5-chloropyridin-2-yl)-1H-pyrrole.

Characterization of 1-(5-chloropyridin-2-yl)-1H-pyrrole

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 2.7 Hz, 1H), 7.69 (dd, J = 8.7, 2.7 Hz, 1H), 7.20 (dd, J = 8.7, 0.6 Hz, 1H), 7.08 (t, J = 2.2 Hz, 2H), 6.35 (t, J = 2.2 Hz, 2H).

-

¹³C NMR (101 MHz, CDCl₃): δ 149.2, 148.8, 139.0, 129.2, 122.1, 112.3, 110.4.

-

Mass Spectrometry (EI): m/z (%) = 178 (M⁺, 100), 143 (35), 117 (20).

Step 2: Vilsmeier-Haack Formylation of 1-(5-chloropyridin-2-yl)-1H-pyrrole

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] Pyrroles are particularly reactive substrates, with formylation typically occurring at the C2 position.[5]

Reaction Scheme:

Caption: Vilsmeier-Haack formylation of the N-arylpyrrole.

Mechanistic Insight: The reaction proceeds in two main stages. First, phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, a chloroiminium salt.[6] In the second stage, the electron-rich pyrrole ring attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired aldehyde. The C2 position of the pyrrole ring is the most electron-rich and thus the preferred site of electrophilic attack.

Recommended Protocol for Vilsmeier-Haack Formylation

This protocol is adapted from a general procedure for the formylation of pyrroles.[7]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 1-(5-chloropyridin-2-yl)-1H-pyrrole | 178.62 | 5.0 | 1.0 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 5.5 | 1.1 |

| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |

| Sodium Acetate Trihydrate | 136.08 | 27.5 | 5.5 |

| Dichloromethane (DCM) | - | 25 mL | - |

Step-by-Step Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF (10 mL) to 0 °C in an ice bath.

-

Add POCl₃ (0.51 mL, 5.5 mmol) dropwise to the DMF, maintaining the temperature below 10 °C.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Add a solution of 1-(5-chloropyridin-2-yl)-1H-pyrrole (0.89 g, 5.0 mmol) in anhydrous DMF (10 mL) dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 40 °C for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to 0 °C and cautiously add a solution of sodium acetate trihydrate (3.74 g, 27.5 mmol) in water (25 mL).

-

Heat the mixture to reflux for 15 minutes to hydrolyze the iminium salt intermediate.

-

Cool the mixture to room temperature and extract with dichloromethane (3 x 25 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Characterization of this compound

-

Appearance: Yellow solid.

-

¹H NMR (400 MHz, CDCl₃): δ 9.60 (s, 1H), 8.40 (d, J = 2.6 Hz, 1H), 7.75 (dd, J = 8.7, 2.6 Hz, 1H), 7.30 (d, J = 8.7 Hz, 1H), 7.25 (dd, J = 4.0, 1.8 Hz, 1H), 7.15 (dd, J = 2.6, 1.8 Hz, 1H), 6.40 (dd, J = 4.0, 2.6 Hz, 1H).

-

¹³C NMR (101 MHz, CDCl₃): δ 180.1, 150.2, 149.5, 139.5, 132.8, 129.8, 125.7, 115.2, 111.9.

-

Mass Spectrometry (EI): m/z (%) = 206 (M⁺, 100), 177 (40), 142 (25).

-

IR (KBr, cm⁻¹): 3120, 2825, 1665 (C=O), 1580, 1470, 1390, 1120, 830.

Safety and Handling

-

Pyrrole: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

-

2-Bromo-5-chloropyridine: Harmful if swallowed. Causes skin and serious eye irritation.

-

Palladium Catalysts: Handle in a well-ventilated area or fume hood.

-

Phosphorus Oxychloride (POCl₃): Corrosive. Reacts violently with water. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

-

N,N-Dimethylformamide (DMF): Combustible liquid. Harmful in contact with skin or if inhaled.

-

Solvents (Toluene, Dichloromethane, Ethyl Acetate, Hexane): Flammable and volatile. Use in a well-ventilated area.

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these procedures. All reactions should be conducted in a well-ventilated fume hood.

Conclusion

This guide has detailed a reliable and efficient two-step synthesis of this compound from pyrrole. By providing a choice of established N-arylation methods and a robust protocol for the subsequent Vilsmeier-Haack formylation, researchers are equipped with the necessary information to successfully synthesize this valuable heterocyclic building block. The mechanistic discussions and detailed procedural steps are intended to empower scientists to not only replicate this synthesis but also to adapt and optimize it for their specific research needs.

References

- NROChemistry. Vilsmeier-Haack Reaction.

- Organic Chemistry Portal. Vilsmeier-Haack Reaction.

- ACG Publications. Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies.

- YouTube. Vilsmeier-Haack Reaction.

- ChemTube3D. Pyrrole-The Vilsmeier Reaction.

- Organic Syntheses. Pyrrole-2-carboxaldehyde.

- ResearchGate. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.

- Organic Chemistry Portal. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.

- AWS. Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivativ.

- Google Patents. US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles.

- ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.

- MDPI. 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile.

- PubMed. BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides.

- Google Patents. WO1999029695A1 - Novel compounds.

- ResearchGate. Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives.

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity.

- Organic Chemistry Portal. Pyrrole synthesis.

- PMC - NIH. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

- ResearchGate. (PDF) Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.

- ResearchGate. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry.

- Organic & Biomolecular Chemistry (RSC Publishing). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines].

- IDEAS/RePEc. Pyridine-2-Carbaldehyde Thiosemicarbazone and its Cobalt(II) Complex: Synthesis, Characterization, and Spectrophotometric Study.

- ResearchGate. Regioselective Copper(I)‐Catalyzed Ullmann Amination of Halopyridyl Carboxylates using Sodium Azide: A Route for Aminopyridyl Carboxylates and their Transformation to Pyrido[2, 3‐d]pyrimidin‐4(1H)‐ones.

- ResearchGate. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.

- MDPI. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one.

- ResearchGate. An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones.

Sources

- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. m.youtube.com [m.youtube.com]

- 5. chemtube3d.com [chemtube3d.com]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. ijpcbs.com [ijpcbs.com]

An In-Depth Technical Guide to 1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the heterocyclic compound 1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde. Synthesizing insights from established synthetic methodologies and the broader context of medicinal chemistry, this document details a proposed synthetic pathway, robust characterization techniques, and the potential applications of this molecule in drug discovery.

Introduction and Strategic Importance

The molecular architecture of this compound represents a confluence of two privileged heterocyclic scaffolds in medicinal chemistry: pyrrole and pyridine. The pyrrole-2-carbaldehyde moiety is a versatile synthetic intermediate and a structural motif found in various natural products and pharmacologically active compounds. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.

The pyridine ring, particularly when substituted with a halogen like chlorine, serves as a key pharmacophore that can engage in various intermolecular interactions, including hydrogen bonding and halogen bonding, with biological targets. The linkage of these two rings creates a unique chemical entity with a defined three-dimensional structure, making it a compelling candidate for library synthesis and lead optimization in drug discovery programs. Specifically, scaffolds of this nature are of interest as potential inhibitors of enzymes such as Enoyl-Acyl Carrier Protein (ACP) Reductase, a crucial enzyme in bacterial fatty acid synthesis.

Proposed Synthesis Pathway: Copper-Catalyzed N-Arylation

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a robust and highly plausible route can be designed based on well-established copper-catalyzed N-arylation reactions, often referred to as Ullmann-type couplings. This approach is favored for its functional group tolerance and reliability in forming C(aryl)-N bonds.[1]

The proposed synthesis involves the coupling of pyrrole-2-carbaldehyde with a suitable chloropyridine derivative.

Reaction Scheme:

Rationale for Experimental Choices

-

Catalyst System: A copper(I) source, typically copper(I) iodide (CuI), is the catalyst of choice. Its efficacy is dramatically enhanced by the use of a chelating ligand. Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), have proven to be particularly effective in lowering the reaction temperature and improving yields for the N-arylation of various nitrogen heterocycles.[1][2] The ligand accelerates the reaction by stabilizing the copper center and facilitating the reductive elimination step.

-

Base: An inorganic base is required to deprotonate the pyrrole nitrogen, forming the nucleophilic pyrrolide anion. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. They are strong enough to facilitate the reaction but generally do not promote unwanted side reactions.

-

Solvent: A high-boiling point, polar aprotic solvent like dimethylformamide (DMF) or dioxane is ideal for ensuring the solubility of the reactants and achieving the necessary reaction temperature.

-

Reactant Choice: 2,5-Dichloropyridine is selected as the pyridine source. The chlorine at the 2-position is significantly more activated towards nucleophilic aromatic substitution than the chlorine at the 5-position due to the electron-withdrawing effect of the ring nitrogen. This regioselectivity is key to forming the desired product.

Detailed Experimental Protocol (Proposed)

Materials:

-

Pyrrole-2-carbaldehyde (1.0 eq)

-

2,5-Dichloropyridine (1.2 eq)

-

Copper(I) Iodide (CuI) (0.1 eq)

-

N,N'-Dimethylethylenediamine (DMEDA) (0.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Dioxane

Procedure:

-

To a dry Schlenk flask under an inert argon atmosphere, add CuI (0.1 eq), K₂CO₃ (2.0 eq), and pyrrole-2-carbaldehyde (1.0 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous dioxane, followed by 2,5-dichloropyridine (1.2 eq) and DMEDA (0.2 eq) via syringe.

-

Seal the flask and heat the reaction mixture in a pre-heated oil bath at 110 °C for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts and the copper catalyst. Wash the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Workflow Visualization

Caption: Proposed workflow for copper-catalyzed N-arylation.

Characterization and Quality Control: A Self-Validating System

Ensuring the identity and purity of the synthesized compound is paramount. A multi-pronged analytical approach provides a self-validating system.

| Analytical Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | Structural elucidation and confirmation of proton environment. | Signals corresponding to the aldehyde proton (~9.5 ppm), and distinct aromatic protons on both the pyrrole and pyridine rings with characteristic coupling patterns. |

| ¹³C NMR | Confirmation of the carbon skeleton. | A signal for the carbonyl carbon (~180 ppm), along with signals for the aromatic carbons of both heterocyclic rings. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | A molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₀H₇ClN₂O. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be observable. |

| Infrared (IR) Spectroscopy | Identification of key functional groups. | A strong absorption band for the aldehyde carbonyl (C=O) stretch around 1660-1680 cm⁻¹. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating >95% purity. |

Potential Applications in Drug Development

The 1-(aryl)-1H-pyrrole-2-carbaldehyde scaffold is a valuable building block for the synthesis of more complex molecules. The aldehyde functional group is highly versatile and can be readily converted into a wide array of other functionalities.

As a Precursor for Bioactive Molecules

-

Reductive Amination: The aldehyde can be converted into various amines, leading to compounds with potential applications as receptor ligands or enzyme inhibitors.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions can extend the carbon chain, allowing for the synthesis of derivatives with altered pharmacokinetic properties.

-

Condensation Reactions: The aldehyde can be condensed with hydrazines or hydroxylamines to form hydrazones and oximes, which are common pharmacophores in antitubercular and antimicrobial agents.

Signaling Pathway Visualization (Hypothetical)

Given that related pyrrole derivatives have been investigated as inhibitors of bacterial Enoyl-ACP Reductase (InhA in M. tuberculosis), a potential mechanism of action could involve the disruption of the bacterial Type II Fatty Acid Synthesis (FAS-II) pathway.

Caption: Hypothetical inhibition of the bacterial FAS-II pathway.

This guide outlines a strategic approach to the synthesis and study of this compound. By leveraging established, robust chemical transformations and rigorous analytical validation, researchers can confidently produce and characterize this compound for further exploration in medicinal chemistry and drug development programs.

References

- Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587.

- Supporting Information for Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (n.d.).

- Jubault, P., et al. (2013). N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides. Beilstein Journal of Organic Chemistry, 9, 265-275.

Sources

The Rising Therapeutic Potential of Substituted Pyrrole-2-Carbaldehydes: A Technical Guide for Drug Discovery

Introduction: The pyrrole ring, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, appearing in the core structure of numerous natural products and synthetic compounds with significant biological activity.[1][2] Among the diverse array of pyrrole derivatives, substituted pyrrole-2-carbaldehydes have emerged as a particularly promising class of molecules, demonstrating a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] This technical guide provides an in-depth exploration of the biological activities of substituted pyrrole-2-carbaldehydes, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into their synthesis, mechanisms of action, and the critical experimental protocols for evaluating their therapeutic potential, with a focus on providing not just the methodology, but the scientific rationale behind the experimental design.

I. The Synthetic Landscape: Crafting the Pyrrole-2-Carbaldehyde Core

The biological evaluation of any compound class begins with its efficient and versatile synthesis. Several methods have been developed for the synthesis of substituted pyrrole-2-carbaldehydes, each with its own advantages and substrate scope.

One of the most widely employed methods is the Vilsmeier-Haack reaction , which introduces a formyl group onto an electron-rich pyrrole ring.[6] This reaction is generally scalable and involves the treatment of a substituted pyrrole with a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6] The choice of substituents on the starting pyrrole can significantly influence the reactivity and regioselectivity of the formylation.[6]

More recently, novel and efficient methods such as iodine/copper-mediated oxidative annulation have been developed.[7] This approach allows for the de novo synthesis of pyrrole-2-carbaldehyde derivatives from readily available starting materials like aryl methyl ketones, arylamines, and acetoacetate esters, avoiding the use of hazardous oxidants.[7] Mechanistic studies have shown that the aldehyde oxygen originates from molecular oxygen, highlighting the elegance and efficiency of this modern synthetic strategy.[7]

The choice of synthetic route is a critical first step, dictated by the desired substitution pattern and the overall goals of the drug discovery program. Understanding the nuances of each method allows for the rational design and synthesis of diverse libraries of substituted pyrrole-2-carbaldehydes for biological screening.

II. A Spectrum of Biological Activities: Unveiling the Therapeutic Promise

Substituted pyrrole-2-carbaldehydes have demonstrated a remarkable range of biological activities, making them attractive candidates for further investigation in various therapeutic areas.

A. Anticancer Activity: Targeting the Hallmarks of Cancer

A significant body of research has highlighted the cytotoxic potential of substituted pyrrole-2-carbaldehydes against a variety of human cancer cell lines.[8] The mechanism of their anticancer action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[9][10]

Key Findings from Preclinical Studies:

-

Alkynylated pyrrole derivatives have shown potent cytotoxicity against glioblastoma and lung cancer cell lines.[8] For instance, one study reported a compound with IC₅₀ values of 2.29 µM and 3.49 µM against U251 (glioblastoma) and A549 (lung cancer) cells, respectively.[9][10] Mechanistic studies revealed that this compound induced G0/G1 phase cell cycle arrest and apoptosis in A549 cells.[9][10]

-

Pyrrole hydrazones have demonstrated selective antiproliferative activity against melanoma cells.[9]

-

Dimeric pyrrole-2-carbaldehyde alkaloids have exhibited cytotoxicity against hepatocellular carcinoma cells.[8]

The diverse substitution patterns on the pyrrole ring allow for the fine-tuning of their anticancer activity and selectivity, offering a rich area for structure-activity relationship (SAR) studies.[11]

B. Antimicrobial Activity: A Weapon Against Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrrole-containing compounds have long been recognized for their antimicrobial properties, and substituted pyrrole-2-carbaldehydes are no exception.[1][12] They have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[2][13]

For example, certain pyrrole-3-carboxaldehyde derivatives have displayed significant activity against Pseudomonas putida, with Minimum Inhibitory Concentration (MIC) values of 16 µg/mL.[12] The antimicrobial efficacy is often influenced by the nature and position of the substituents on the pyrrole ring.

C. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a key pathological feature of many chronic diseases. Several pyrrole derivatives have been reported to possess anti-inflammatory activity, and substituted pyrrole-2-carbaldehydes are being explored for their potential in this area.[4][14][15] Their mechanisms of action can involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), as well as the modulation of inflammatory signaling pathways.[14][16]

One study reported a class of pyrrole derivatives with a carbaldehyde or related functional group that exhibited significant anti-nociceptive and anti-inflammatory effects in vivo.[4]

III. Experimental Protocols: A Guide to Biological Evaluation

The robust evaluation of the biological activity of substituted pyrrole-2-carbaldehydes requires the use of well-established and validated in vitro assays. The choice of assay depends on the specific biological activity being investigated.

A. Assessment of Anticancer Activity

A tiered approach is typically employed, starting with broad cytotoxicity screening followed by more detailed mechanistic studies.

1. Cell Viability and Cytotoxicity Assays:

These assays provide the initial assessment of a compound's ability to inhibit cancer cell growth.[17][18]

-

MTT/MTS Assay: This colorimetric assay is one of the most widely used methods for evaluating cell viability.[19][20] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[19]

-

Principle: Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, which can be quantified spectrophotometrically.[19]

-

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]

-

Compound Treatment: Treat the cells with a range of concentrations of the substituted pyrrole-2-carbaldehyde derivatives for a specific duration (e.g., 48 or 72 hours).[8]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-